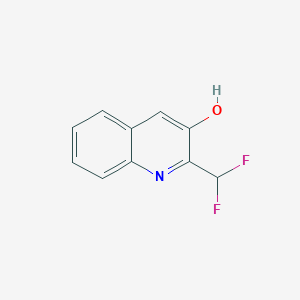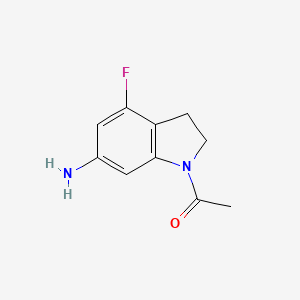
1-(6-Amino-4-fluoroindolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Amino-4-fluoroindolin-1-yl)ethanone is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of an amino group at the 6th position and a fluoro group at the 4th position of the indole ring, with an ethanone group attached to the nitrogen atom of the indole
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Amino-4-fluoroindolin-1-yl)ethanone can be synthesized through a multi-step process involving the following key steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines.
Attachment of the Ethanone Group: The ethanone group can be attached through acylation reactions using acetyl chloride or acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Amino-4-fluoroindolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino and fluoro groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products:
Oxidation: Formation of indole oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-(6-Amino-4-fluoroindolin-1-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in cancer research due to its ability to inhibit tubulin polymerization.
Pharmaceutical Research: The compound is used as a reference standard in pharmaceutical testing.
Biological Studies: It is employed in molecular docking studies to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 1-(6-Amino-4-fluoroindolin-1-yl)ethanone involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-(3-Amino-4-fluorophenyl)ethanone: Similar structure with an amino and fluoro group on the phenyl ring.
1-(3-Amino-4-methylphenyl)ethanone: Contains a methyl group instead of a fluoro group.
1-(3-Amino-4-methoxyphenyl)ethanone: Contains a methoxy group instead of a fluoro group.
Uniqueness: 1-(6-Amino-4-fluoroindolin-1-yl)ethanone is unique due to the presence of both an amino and fluoro group on the indole ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C10H11FN2O |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
1-(6-amino-4-fluoro-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H11FN2O/c1-6(14)13-3-2-8-9(11)4-7(12)5-10(8)13/h4-5H,2-3,12H2,1H3 |
InChI Key |
AHXAETLEYHJVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11901917.png)
![6,7-Dimethyl-1H-naphtho[2,3-d]imidazole](/img/structure/B11901919.png)
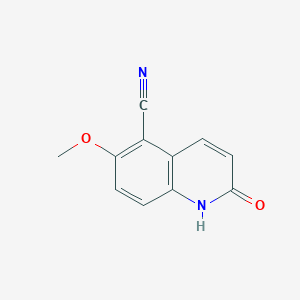
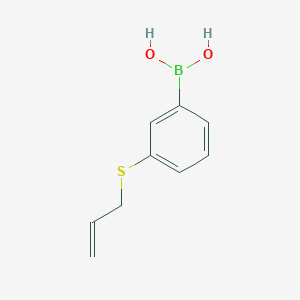
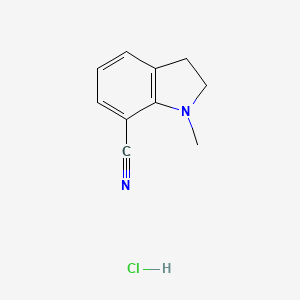

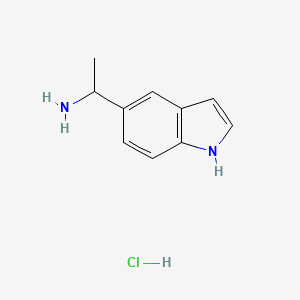
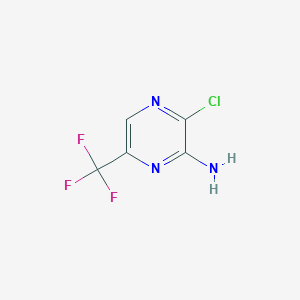
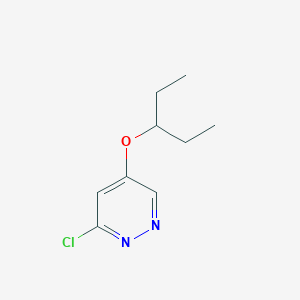
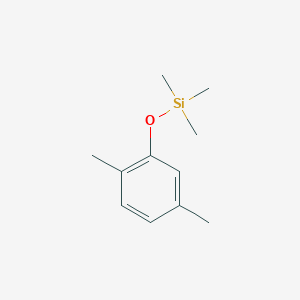
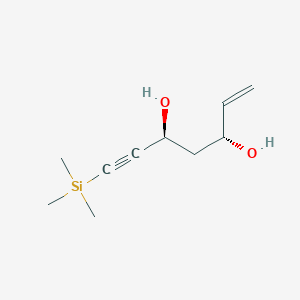
![1-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B11901981.png)

